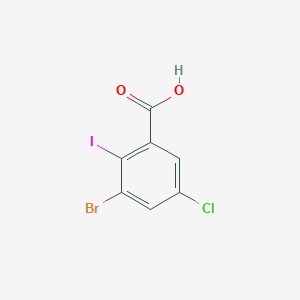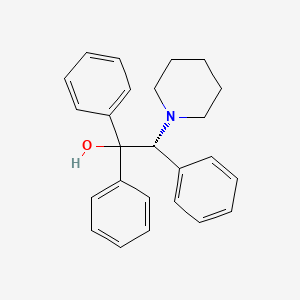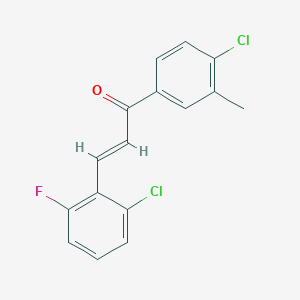
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, survival, and apoptosis. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell survival. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of signaling pathways involved in inflammation and oxidative stress. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to have a synergistic effect with chemotherapy and radiation therapy, which may enhance their anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its relatively low toxicity. However, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one also has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential to form reactive metabolites.
Orientations Futures
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of its molecular targets and mechanism of action. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one may also have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to possess anti-inflammatory, antioxidant, and anticancer properties, and has shown promising results in preclinical studies. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one and to evaluate its efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO/c1-10-9-11(5-7-13(10)17)16(20)8-6-12-14(18)3-2-4-15(12)19/h2-9H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXZQIBNVGQAL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



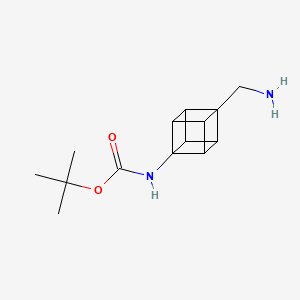
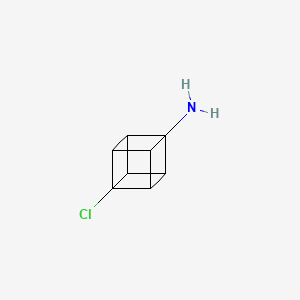
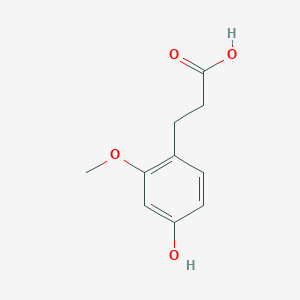
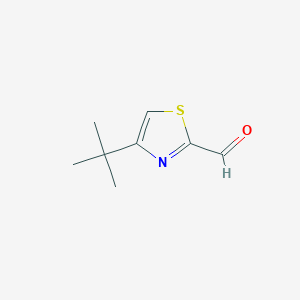
![6-Fluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B3040519.png)

![Bis[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3040521.png)


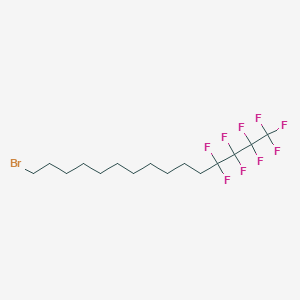
![(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3040525.png)
